N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . The thiophene ring can be introduced through a cyclization reaction involving a suitable precursor such as 2-bromo-3-thiophenecarboxylic acid. The final step involves the sulfonation of the benzene ring and subsequent coupling with the pyrazole and thiophene intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to scale up the synthesis while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of certain enzymes, leading to competitive inhibition. The pyrazole and thiophene rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative used in coordination chemistry and as a building block for more complex molecules.
Thiophene-2-carboxylic acid: A thiophene derivative used in organic synthesis and materials science.
Sulfanilamide: A sulfonamide antibiotic used as a reference compound for studying the biological activity of sulfonamides.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a pyrazole moiety, thiophene ring, and sulfonamide functional groups. These structural components are believed to contribute significantly to its biological activities.
The molecular formula of the compound is C18H19N3O3S2 with a molecular weight of 417.54 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C18H19N3O3S2 |
Molecular Weight | 417.54 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
The biological activity of compounds with similar structures has been widely studied, revealing a range of pharmacological effects. Preliminary research indicates that this compound may exhibit the following activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups often show significant antimicrobial properties. The presence of the pyrazole and thiophene moieties may enhance this activity.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines.
- Anticancer Potential : The structural motifs present in this compound suggest potential cytotoxicity against various cancer cell lines, similar to other pyrazole derivatives.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets through various biochemical pathways:
- Target Interaction : The 3,5-dimethylpyrazole moiety may facilitate interactions with enzymes or receptors involved in inflammatory and cancer pathways.
- Biochemical Pathways : Potential pathways include inhibition of cyclooxygenase (COX) enzymes and modulation of signaling cascades associated with tumor growth and inflammation.
Case Studies and Experimental Data
Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:
These findings suggest that the unique combination of functional groups in the compound enhances its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-12-5-7-15(8-6-12)26(23,24)20(4)16-9-10-25-17(16)18(22)21-14(3)11-13(2)19-21/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXWKFQKIPCFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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